![molecular formula C3H10ClNOS B587163 3-(Aminooxy)-1-propanethiol Hydrochloride CAS No. 1071-99-4](/img/structure/B587163.png)
3-(Aminooxy)-1-propanethiol Hydrochloride
Overview
Description
“3-(Aminooxy)-1-propanethiol Hydrochloride” is a chemical compound with the molecular formula C3H10ClNOS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(Aminooxy)-1-propanethiol Hydrochloride” can be represented by the InChI code: 1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H . The compound has a molecular weight of 143.64 g/mol .Physical And Chemical Properties Analysis
“3-(Aminooxy)-1-propanethiol Hydrochloride” is a solid substance . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Heterofunctional Cross-Linking Reagent
This compound can be used as a heterofunctional cross-linking reagent . It carries two readily available aminooxy functionalities and an activated and protected thiol group that is capable of generating reducible disulfides . The aminooxy functionalities enable bioorthogonal modification of ketones and aldehydes by the formation of an oxime bond .
Bioconjugation
The compound can be used in bioconjugation, a key technique in life sciences for the linkage of two or more molecules . These substances encompass diverse complex structures such as peptide-oligonucleotide, protein-drug, polymer-enzyme, or antibody-nanoparticle conjugates .
Diagnostic Tools in Clinical Testing
The compound can be used to explore fluorescently labeled enzymes as diagnostic tools in clinical testing . This application has led to numerous advantages in targeted drug delivery systems .
Conjugation of Carbohydrate-Containing Molecules to Thiol-Containing Proteins
Heterofunctional cross-linking reagents that contain a carbonyl-reactive and a sulfhydryl-reactive functionality are relatively new and hold potential to conjugate carbohydrate-containing molecules to thiol-containing proteins or macromolecules .
Creation of Stable Thioether or Cleavable Disulfide Bonds
Depending on the reactive group used, either stable thioether or cleavable disulfide bonds can be created . This is particularly useful in biochemistry, chemical biology, and organic chemistry .
Synthesis and Characterization of New Heterofunctional Cross-Linker
The compound can be used in the synthesis and characterization of a new heterofunctional cross-linker . The reagent carries two aminooxy groups for bioorthogonal modification of carbonyls and a 2-pyridyl disulfide for the chemoselective ligation to thiol-containing biomolecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNCTQNPHWQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747017 | |
Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminooxy)-1-propanethiol Hydrochloride | |
CAS RN |
1071-99-4 | |
Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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